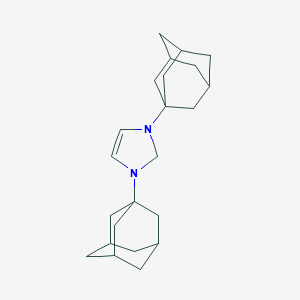

1,3-Bis(1-adamantyl)imidazol-2-ylidene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(1-adamantyl)-2H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONOWACPBEYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436293 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131042-77-8 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1,3-Bis(1-adamantyl)imidazol-2-ylidene: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1,3-Bis(1-adamantyl)imidazol-2-ylidene (IAd), a prominent N-heterocyclic carbene (NHC). Characterized by its exceptional steric bulk and stability, IAd has emerged as a crucial ligand in organometallic catalysis and a potent organocatalyst in its own right. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthetic pathway, including the preparation of the imidazolium salt precursor and its subsequent deprotonation to yield the free carbene. The causality behind experimental choices, self-validating protocol design, and comprehensive characterization are central to this guide, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Sterically Demanding N-Heterocyclic Carbenes

N-heterocyclic carbenes (NHCs) have revolutionized the landscape of catalysis since the isolation of the first stable carbene by Arduengo and coworkers.[1] Their strong σ-donating and variable π-accepting properties, coupled with their remarkable stability, make them superior alternatives to traditional phosphine ligands in many catalytic applications. Among the vast library of NHCs, those bearing bulky substituents have garnered significant attention. The steric encumbrance provided by these groups not only enhances the stability of the carbene and its metal complexes but also allows for fine-tuning of the catalyst's reactivity and selectivity.

This compound (IAd) is a quintessential example of a sterically demanding NHC. The adamantyl groups, with their rigid, diamondoid cage structure, create a highly congested environment around the carbene center. This steric shielding is instrumental in stabilizing reactive intermediates and promoting challenging catalytic transformations.[2] This guide provides a comprehensive and practical approach to the synthesis of this important molecule, empowering researchers to access this valuable tool for their own investigations.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-step sequence. The first stage involves the construction of the imidazolium salt precursor, 1,3-Bis(1-adamantyl)imidazolium chloride. This is followed by the deprotonation of the acidic C2 proton of the imidazolium ring to generate the free carbene. This modular approach allows for the isolation and purification of the stable imidazolium salt before proceeding to the more sensitive deprotonation step.

Overall synthetic workflow for IAd.

Experimental Protocols

Part 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Chloride

This procedure is based on the well-established method for synthesizing N,N'-disubstituted imidazolium salts from primary amines, glyoxal, and a formaldehyde equivalent.[3] The reaction proceeds through the initial formation of a diimine from the condensation of 1-adamantylamine and glyoxal, followed by cyclization with paraformaldehyde, which serves as the C2 carbon source.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Adamantylamine | 151.25 | 100 | 15.13 g |

| Glyoxal (40% in H₂O) | 58.04 | 50 | 7.26 mL |

| Paraformaldehyde | (30.03)n | 55 | 1.65 g |

| Toluene | - | - | 200 mL |

| Hydrochloric acid (conc.) | 36.46 | - | q.s. |

| Dichloromethane | - | - | for purification |

| Diethyl ether | - | - | for purification |

Step-by-Step Procedure:

-

Diimine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantylamine (15.13 g, 100 mmol) in toluene (150 mL).

-

To this solution, add glyoxal (40% aqueous solution, 7.26 mL, 50 mmol) dropwise over 15 minutes with vigorous stirring. The reaction is exothermic, and the mixture may warm up.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours. A Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the diimine product.

-

Cyclization: Cool the reaction mixture to room temperature. Add paraformaldehyde (1.65 g, 55 mmol) to the mixture.

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. The pH should be adjusted to approximately 1-2. This step is crucial for the cyclization to proceed and for the formation of the chloride salt.

-

Heat the mixture to reflux for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, a precipitate should form. If not, the volume of toluene can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with cold toluene (2 x 30 mL) and then with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

-

For further purification, the crude product can be recrystallized from a dichloromethane/diethyl ether solvent system. Dissolve the solid in a minimal amount of hot dichloromethane and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to obtain crystalline 1,3-Bis(1-adamantyl)imidazolium chloride.

-

Dry the purified product under vacuum. A white to off-white crystalline solid is expected.

Expected Yield: 70-80%

Characterization of 1,3-Bis(1-adamantyl)imidazolium Chloride:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.0-11.0 (s, 1H, NCHN), ~7.5-7.7 (s, 2H, NCHCHN), ~2.2-2.4 (m, 18H, adamantyl-CH, CH₂), ~1.7-1.9 (m, 12H, adamantyl-CH₂). The exact chemical shifts can vary slightly depending on the solvent and concentration. The downfield singlet corresponding to the C2 proton is characteristic of imidazolium salts.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~136-138 (NCHN), ~123-125 (NCHCHN), ~60-62 (adamantyl-C), ~42-44 (adamantyl-CH), ~35-37 (adamantyl-CH₂), ~29-31 (adamantyl-CH₂).

-

Melting Point: Typically above 300 °C.

Part 2: Synthesis of this compound (Free Carbene)

The generation of the free carbene is achieved by deprotonation of the imidazolium salt using a strong, non-nucleophilic base. Potassium tert-butoxide is a suitable choice for this transformation.[4] Due to the air and moisture sensitivity of the free carbene, this procedure must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1,3-Bis(1-adamantyl)imidazolium chloride | 372.97 | 10 | 3.73 g |

| Potassium tert-butoxide (KOtBu) | 112.21 | 11 | 1.23 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

| Anhydrous Toluene | - | - | 50 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stirrer, add 1,3-Bis(1-adamantyl)imidazolium chloride (3.73 g, 10 mmol) and potassium tert-butoxide (1.23 g, 11 mmol).

-

Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

-

Deprotonation: Add anhydrous THF (100 mL) via cannula to the flask at room temperature with vigorous stirring. The suspension will be stirred at room temperature for 30-60 minutes.[4] The formation of a precipitate (KCl) is indicative of the reaction proceeding.

-

Isolation of the Free Carbene: Remove the THF under reduced pressure.

-

Extract the free carbene from the solid residue with warm anhydrous toluene (2 x 25 mL).[4] The toluene extracts are carefully transferred via cannula to a clean, dry Schlenk flask, leaving the solid KCl behind.

-

Purification: The toluene solution can be filtered through a pad of Celite under an inert atmosphere to remove any remaining salts.

-

Remove the toluene under reduced pressure to yield this compound as a white to pale yellow solid.

-

The product should be stored under an inert atmosphere at low temperature to prevent decomposition.

Expected Yield: >90%

Characterization of this compound:

-

¹H NMR (C₆D₆, 400 MHz): The most significant change from the imidazolium salt is the disappearance of the downfield singlet for the C2 proton. The signals for the adamantyl groups will be present, typically in the range of δ 1.5-2.5 ppm.

-

¹³C NMR (C₆D₆, 101 MHz): The most characteristic signal is the resonance of the carbene carbon (NCN), which appears far downfield, typically in the range of δ 210-220 ppm.[1]

Mechanistic Insights

The synthesis of the imidazolium salt precursor follows a classical condensation-cyclization pathway. The initial reaction between 1-adamantylamine and glyoxal forms a diimine intermediate. This is followed by an acid-catalyzed cyclization with paraformaldehyde, where the formaldehyde equivalent provides the C2 carbon of the imidazole ring.

Simplified mechanism for imidazolium salt synthesis.

The deprotonation of the imidazolium salt is a straightforward acid-base reaction. The C2 proton of the imidazolium ring is the most acidic proton in the molecule due to the electron-withdrawing effect of the adjacent positively charged nitrogen atoms. A strong base, such as potassium tert-butoxide, readily abstracts this proton to form the neutral carbene and the corresponding byproducts, potassium chloride and tert-butanol.[4]

Safety and Handling

-

1-Adamantylamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glyoxal: Harmful if swallowed or inhaled. It is a suspected mutagen. Work in a well-ventilated fume hood.

-

Paraformaldehyde: Toxic if swallowed or inhaled. It is a skin and eye irritant. Avoid creating dust.

-

Hydrochloric Acid (conc.): Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.

-

Potassium tert-butoxide: A strong base and is corrosive. It is also flammable. Handle in an inert atmosphere and away from sources of ignition.

-

Anhydrous Solvents (THF, Toluene): Flammable liquids. THF can form explosive peroxides upon storage. Use only freshly distilled or commercially available anhydrous solvents.

-

This compound (Free Carbene): Air and moisture sensitive. All manipulations should be carried out under an inert atmosphere.

Conclusion

The synthesis of this compound, while requiring careful handling of air-sensitive compounds, is a reproducible and high-yielding process. The two-step approach, involving the formation of a stable imidazolium salt precursor followed by deprotonation, provides a robust and reliable route to this valuable N-heterocyclic carbene. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize IAd in their own scientific endeavors, paving the way for further discoveries in catalysis and materials science.

References

- Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363.

- Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry.

- Ikhile, M. I., & Bala, M. D. (2010). 1,3-Bis(1-adamantyl)imidazolium tetrachloridoferrate(III). Acta Crystallographica Section E: Structure Reports Online, 66(12), m1493.

- Louie, J., & Grubbs, R. H. (2000). The role of a G-type olefin metathesis catalyst in the ring-closing metathesis of dienes. Organometallics, 19(11), 2123–2131.

- Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.

- Scriven, E. F., & Ramsden, C. A. (Eds.). (2008).

- Titcomb, L. (2001). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. ChemSpider SyntheticPages, sp34.

Sources

The Architectonics of a Bulky Carbene: An In-depth Guide to the Electronic and Steric Properties of 1,3-Bis(1-adamantyl)imidazol-2-ylidene

Abstract

1,3-Bis(1-adamantyl)imidazol-2-ylidene, commonly known in the scientific community as IAd, stands as a cornerstone in the field of N-heterocyclic carbene (NHC) chemistry. Its defining feature—the two exceptionally bulky adamantyl substituents—imparts a unique combination of profound steric shielding and potent electronic donation.[1] This guide provides a comprehensive technical overview of the electronic and steric properties of IAd, offering researchers, scientists, and drug development professionals a foundational understanding of its synthesis, characterization, and application. We delve into the causality behind its high stability and reactivity, presenting both quantitative data and the experimental workflows required to assess its defining characteristics.

Introduction: The Rationale for Adamantyl-Functionalized NHCs

N-heterocyclic carbenes have revolutionized organometallic chemistry and catalysis, largely replacing phosphines as ancillary ligands due to their strong σ-donating character and structural modularity. IAd, a prominent member of the imidazol-2-ylidene family, exemplifies the strategic use of steric encumbrance to achieve catalytic precision. The adamantyl groups, rigid and diamondoid hydrocarbon cages, create a deep, protective pocket around the nucleophilic carbene center. This architecture is not merely for stability; it is a design principle that enhances the stability of metal-carbene complexes, prevents unwanted side reactions, and dictates the substrate's approach to the catalytic center, thereby enabling high selectivity.

Synthesis and Spectroscopic Validation

The generation of IAd follows the archetypal pathway for NHC synthesis: the deprotonation of its corresponding imidazolium salt precursor. The steric hindrance of the adamantyl groups, however, necessitates careful selection of the base and reaction conditions to achieve high yields.

Synthetic Workflow

The process begins with the synthesis of the 1,3-Bis(1-adamantyl)imidazolium salt (chloride or tetrafluoroborate), which is then deprotonated using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[2] The choice of KOtBu in THF is causal; the base is strong enough to abstract the acidic C2-proton, and THF provides excellent solvation for the resulting ionic intermediates, driving the reaction to completion.

Diagram 2: The %Vbur represents the ligand's volume within a sphere around the metal.

Repulsiveness: A DFT-Derived Steric Descriptor

Complementing experimental methods, computational studies offer alternative steric descriptors. A DFT-based parameter known as "repulsiveness" (r) was derived from the enthalpy of CO elimination from Ni(CO)₃(NHC) complexes. In a study of 76 NHCs, IAd was found to have the highest repulsiveness value, ranking it as the most sterically repulsive carbene in the entire set. This finding computationally validates the immense steric profile conferred by the adamantyl groups.

| Steric Parameter | Value / Rank | Significance |

| Percent Buried Volume (%Vbur) | Qualitatively Very High | Indicates extreme steric shielding of the metal center. |

| Repulsiveness (r) | 8.0 (Highest in study) | Computationally confirms IAd as an exceptionally bulky ligand. |

Table 2: Summary of the steric properties of IAd.

Experimental Protocols

Trustworthy and reproducible data rely on meticulously executed experimental protocols. The following sections detail the methodologies for the synthesis of IAd and its characterization.

Protocol: Synthesis of this compound (IAd)

This protocol is adapted from established procedures for NHC synthesis and must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox. [2]

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-Bis(1-adamantyl)imidazolium chloride (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe. Stir the suspension at room temperature.

-

Base Addition: In a separate Schlenk flask, suspend potassium tert-butoxide (KOtBu, 1.1 eq) in anhydrous THF.

-

Reaction: Cool the imidazolium salt suspension to 0 °C in an ice bath. Slowly add the KOtBu suspension to the imidazolium salt suspension dropwise over 15 minutes.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by the dissolution of the starting material and the formation of a precipitate (KCl).

-

Workup: Remove the solvent in vacuo. Extract the resulting solid residue with anhydrous toluene or hexane to separate the soluble free carbene from the insoluble potassium salts.

-

Isolation: Filter the extract through a Celite plug under an inert atmosphere. Remove the solvent from the filtrate in vacuo to yield this compound as a white to off-white solid.

-

Validation: Confirm the product's identity by dissolving a small sample in an appropriate deuterated solvent (e.g., C₆D₆) and acquiring a ¹³C NMR spectrum. The presence of a signal between δ 210-220 ppm is indicative of the carbenic carbon. [3]

Protocol: Determination of Tolman Electronic Parameter (TEP)

This protocol requires handling of highly toxic Ni(CO)₄ or a suitable precursor and should only be performed by trained personnel in a well-ventilated fume hood.

-

Complex Formation: In an inert atmosphere, react the NHC ligand (IAd, 1.0 eq) with a suitable nickel-carbonyl source, such as [Ni(CO)₂(PPh₃)₂], in an appropriate solvent like THF or toluene. The ligand exchange reaction will yield the [Ni(CO)₃(IAd)] complex.

-

Sample Preparation: Prepare a solution of the isolated [Ni(CO)₃(IAd)] complex in a suitable IR-transparent solvent (e.g., dichloromethane or THF).

-

IR Spectroscopy: Acquire the infrared spectrum of the solution.

-

Data Analysis: Identify the frequency (in cm⁻¹) of the symmetric A₁ C-O stretching vibration. This value is the Tolman Electronic Parameter for IAd. [4][5]

Diagram 3: Experimental workflow for the characterization of IAd.

Conclusion

This compound is a testament to the power of rational ligand design. Its profound steric bulk, quantified by its ranking as a highly "repulsive" ligand, and its potent σ-donating ability, evidenced by its low TEP value and the characteristic downfield shift of its carbenic carbon, establish it as a formidable tool in catalysis. Understanding these core electronic and steric properties is paramount for any researcher aiming to leverage its unique reactivity to construct stable, active, and selective catalytic systems. This guide serves as a foundational resource, bridging theoretical concepts with practical, field-proven methodologies to empower further innovation.

References

-

Title: Supporting Information Source: Wiley-VCH URL: [Link]

-

Title: Quantifying and understanding the steric properties of N-heterocyclic carbenes Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Tolman electronic parameter Source: Wikipedia URL: [Link]

-

Title: Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt Source: Royal Society of Chemistry URL: [Link]

-

Title: The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes Source: PubMed Central (MDPI) URL: [Link]

-

Title: 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: this compound | C23H34N2 Source: PubChem URL: [Link]

-

Title: Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl) imidazol-2-ylidene, with a pseudo-acid: structural characterization of Claisen condensation adduct Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Bis(1-adamantyl)imidazol-2-ylidene

Foreword: Unveiling a Cornerstone of Modern Catalysis

To the researchers, scientists, and drug development professionals who continually push the boundaries of chemical synthesis, this guide offers a comprehensive exploration of 1,3-Bis(1-adamantyl)imidazol-2-ylidene. More than a mere stable carbene, this molecule, first isolated by Arduengo and colleagues, represents a paradigm shift in our understanding of carbon's bonding capabilities and has become an indispensable tool in catalysis. Its unique molecular architecture, characterized by the sterically demanding adamantyl groups, imparts a combination of stability and reactivity that continues to be exploited in a myriad of chemical transformations. This document moves beyond a superficial overview to provide a deep, mechanistic understanding of its structure, from its synthesis to its intricate solid-state arrangement, offering field-proven insights for its application.

The Genesis of Stability: Synthesis of a Bulky N-Heterocyclic Carbene

The journey to understanding the molecular structure of this compound begins with its synthesis. The stability of this N-heterocyclic carbene (NHC) is not merely a theoretical curiosity but a tangible property that allows for its isolation and handling, a feat once thought improbable for carbenes. The synthetic strategy hinges on the deprotonation of its corresponding imidazolium salt precursor.

Synthesis of the Precursor: 1,3-Bis(1-adamantyl)imidazolium Chloride

The creation of the stable carbene is predicated on the availability of its imidazolium salt precursor. The synthesis of 1,3-Bis(1-adamantyl)imidazolium chloride is a critical first step, typically achieved through a condensation reaction.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Chloride

-

Step 1: Diimine Formation. In a round-bottom flask, two equivalents of 1-adamantylamine are reacted with a 40% aqueous solution of glyoxal. The reaction is typically carried out in a suitable solvent like methanol at room temperature. The formation of the diimine intermediate is often spontaneous and results in a precipitate.

-

Step 2: Ring Closure. The isolated diimine is then subjected to a ring-closing reaction. This is achieved by treating the diimine with paraformaldehyde and a source of acid, such as hydrochloric acid (often in a dioxane solution). This step constructs the imidazole ring.

-

Step 3: Isolation and Purification. The resulting 1,3-Bis(1-adamantyl)imidazolium chloride precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as dichloromethane/ether, to yield a white, crystalline solid. The integrity of the product is confirmed by the presence of the acidic proton at the C2 position of the imidazole ring, which gives a characteristic downfield signal in the ¹H NMR spectrum.

Liberation of the Free Carbene

The final step to obtaining this compound is the deprotonation of the imidazolium salt. The choice of base and reaction conditions is critical, especially given the steric hindrance imposed by the adamantyl groups, which can slow down the reaction[1].

Experimental Protocol: Synthesis of this compound

-

Step 1: Deprotonation. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 1,3-Bis(1-adamantyl)imidazolium chloride is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Step 2: Addition of Base. A strong, non-nucleophilic base is required to abstract the acidic C2 proton. Common choices include sodium hydride (NaH) with a catalytic amount of a soluble base like potassium tert-butoxide to initiate the reaction, or potassium bis(trimethylsilyl)amide (KHMDS). The base is added portion-wise at a reduced temperature (e.g., 0 °C or below) to control the reaction.

-

Step 3: Reaction Monitoring and Workup. The reaction progress is monitored by the disappearance of the starting imidazolium salt (which is typically insoluble in THF) and the formation of a clear solution. Upon completion, the reaction mixture is filtered to remove the inorganic byproducts.

-

Step 4: Isolation of the Carbene. The solvent is removed from the filtrate under reduced pressure to yield the free carbene as a crystalline solid. Due to the high stability imparted by the adamantyl groups, this compound can be handled in air for brief periods, although long-term storage under an inert atmosphere is recommended to prevent gradual decomposition.

Spectroscopic and Analytical Characterization

A thorough understanding of the molecular structure of this compound is built upon a foundation of comprehensive spectroscopic and analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for confirming the formation of the free carbene and for elucidating its solution-state structure.

-

¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum of the free carbene is the absence of the downfield singlet corresponding to the acidic C2 proton of the imidazolium salt precursor (typically observed around δ 10-11 ppm)[2]. The protons on the imidazole backbone typically appear as a singlet. The adamantyl groups present a complex series of overlapping multiplets in the aliphatic region of the spectrum.

-

¹³C NMR Spectroscopy: The definitive diagnostic signal in the ¹³C NMR spectrum is the resonance of the carbenic carbon (C2). For this compound, this signal appears significantly downfield, in the range of δ 210–220 ppm[2]. This substantial deshielding is characteristic of the electron-deficient nature of the carbene carbon. The remaining carbons of the imidazole ring and the adamantyl groups appear at their expected chemical shifts.

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Imidazole-H | ~7.0 (s, 2H) | C2 (Carbene) | ~211.4 |

| Adamantyl-H | ~1.7-2.2 (m, 30H) | Imidazole-C4/C5 | ~116.9 |

| Adamantyl-C | ~53.3, 44.8, 35.9, 30.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the primary structural confirmation, IR and MS offer complementary data.

-

FTIR Spectroscopy: The IR spectrum of this compound is dominated by the vibrational modes of the adamantyl C-H bonds. The absence of any significant N-H stretching bands confirms the disubstituted nature of the imidazole ring. Key vibrations include C-H stretching and bending frequencies of the adamantyl cage and the imidazole ring.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. For this compound (C₂₃H₃₄N₂), the expected molecular ion peak [M]⁺ would be observed at m/z ≈ 338.5. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The Solid-State Molecular Structure: An X-ray Crystallographic Perspective

While spectroscopic methods provide invaluable information about the molecule in solution, single-crystal X-ray diffraction offers a definitive and high-resolution picture of its three-dimensional structure in the solid state. The data presented here is derived from the crystallographic information file (CIF) with the Cambridge Crystallographic Data Centre (CCDC) deposition number 244497, which features the 1,3-Bis(1-adamantyl)imidazolium cation, the protonated form of the carbene[2]. The geometry of the free carbene is known to be very similar.

Caption: Key bond lengths in the this compound core.

The crystal structure reveals several key features:

-

Planarity of the Imidazole Ring: The five-membered imidazole ring is essentially planar, a consequence of the delocalized π-electron system. This planarity is crucial for the electronic properties of the carbene.

-

The N-C-N Bond Angle: The N1-C2-N3 bond angle is a critical parameter that reflects the hybridization and steric environment of the carbene center. In related structures, this angle is typically around 102-104°, deviating significantly from the 120° expected for a simple sp² hybridized carbon. This compressed angle indicates a greater p-character in the lone pair orbital on the carbene carbon, which contributes to its nucleophilicity.

-

Orientation of the Adamantyl Groups: The two bulky adamantyl groups are positioned on either side of the imidazole plane. Their rigid, cage-like structure provides exceptional steric shielding to the reactive carbene center. This steric bulk is a defining feature of this compound and is directly responsible for its high stability and its ability to stabilize low-coordinate metal centers in catalytic applications.

Table of Key Bond Lengths and Angles (Derived from CCDC 244497)

| Parameter | Value | Significance |

| Bond Lengths (Å) | ||

| C2-N1 | ~1.37 | Shorter than a typical C-N single bond, indicating partial double bond character due to π-delocalization. |

| C2-N3 | ~1.37 | Symmetrical bonding to the carbene center. |

| N1-C5 | ~1.39 | Typical C-N bond length within the imidazole ring. |

| N3-C4 | ~1.39 | Typical C-N bond length within the imidazole ring. |

| C4-C5 | ~1.34 | Approaching the length of a C=C double bond, confirming the delocalized nature of the ring. |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | ~103 | A compressed angle, indicative of increased p-character in the carbene lone pair orbital. |

| C2-N1-C5 | ~111 | Reflects the geometry of the five-membered ring. |

| C2-N3-C4 | ~111 | Symmetrical angle to C2-N1-C5. |

Structure-Function Relationship: The Role of the Adamantyl Groups

The in-depth analysis of the molecular structure of this compound would be incomplete without a discussion of how its unique architecture dictates its function.

Caption: Relationship between structure, properties, and applications.

-

Steric Influence: The adamantyl groups are not merely passive substituents. Their immense bulk creates a protective pocket around the carbene center. This steric hindrance prevents dimerization, a common decomposition pathway for less substituted carbenes, and is the primary reason for the compound's remarkable stability. In the context of catalysis, this steric bulk allows for the formation of coordinatively unsaturated metal complexes by preventing the coordination of additional ligands, which can be crucial for catalytic activity.

-

Electronic Effects: As an NHC, this compound is a strong σ-donating ligand. The nitrogen atoms flanking the carbene center donate electron density into the vacant p-orbital of the carbene carbon, which stabilizes the singlet state. This strong electron donation makes the carbene an excellent ligand for a wide range of transition metals, enhancing the electron density at the metal center and often promoting key steps in catalytic cycles, such as oxidative addition.

Conclusion: A Molecule of Enduring Significance

The molecular structure of this compound is a testament to the power of rational ligand design. The strategic incorporation of bulky adamantyl groups onto an imidazole framework created a molecule that defied previous conventions about the stability of carbenes. Its well-defined three-dimensional architecture, characterized by significant steric shielding and potent electronic donation, has made it a cornerstone ligand in modern organometallic chemistry and catalysis. For researchers in drug development and materials science, a deep appreciation of this molecule's structural nuances is paramount for harnessing its full potential in the synthesis of novel and complex molecular targets.

References

-

Arduengo, A. J., III; Harlow, R. L.; Kline, M. A stable crystalline carbene. J. Am. Chem. Soc.1991 , 113 (1), 361–363. [Link]

-

Arduengo, A. J., III; Bock, H.; Chen, H.; Denk, M.; Dixon, D. A.; Green, J. C.; Herrmann, W. A.; Jones, N. L.; Wagner, M.; West, R. Photoelectron Spectroscopy of a Carbene/Silylene/Germylene Series. J. Am. Chem. Soc.1994 , 116 (15), 6641–6649. [Link]

-

Grasa, G. A.; Singh, R.; Scott, N. M.; Stevens, E. D.; Nolan, S. P. Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene, with a pseudo-acid: structural characterization of Claisen condensation adduct. Chem. Commun.2004 , 2890-2891. [Link]

-

Ikhile, M. I.; Bala, M. D. 1,3-Bis(1-adamantyl)imidazolium tetrachloridoferrate(III). Acta Crystallographica Section E: Structure Reports Online2010 , 66 (11), m1493. [Link]

-

Houpis, I. N.; et al. A Practical Synthesis of 1,3-Disubstituted Imidazolium Salts. Org. Process Res. Dev.2005 , 9 (4), 487-490. [Link]

-

PubChem. This compound. [Link]

Sources

The Isolation of a "Laboratory Curiosity": A Technical Guide to the Discovery and First Synthesis of Arduengo's Carbene

Abstract

For decades, carbenes were relegated to the realm of transient, highly reactive intermediates—fleeting species observable only under specific, controlled conditions. The prevailing dogma held that their six-valence electron structure precluded their isolation as stable, "bottle-able" compounds. This paradigm was shattered in 1991 when Anthony J. Arduengo III and his colleagues at DuPont reported the synthesis and characterization of the first stable crystalline carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene.[1][2][3][4] This seminal discovery not only overturned a long-held chemical belief but also catalyzed a revolution in organometallic chemistry and catalysis, introducing a powerful new class of ligands. This in-depth technical guide provides a comprehensive exploration of the historical context, the groundbreaking first synthesis, the principles of stability, and the definitive characterization of this remarkable molecule.

Challenging the Paradigm: A Brief History of Carbene Chemistry

The concept of carbenes, neutral divalent carbon species, has been a part of chemical discourse since the 19th century.[5][6] Throughout the 20th century, chemists like Hermann Staudinger and William von Eggers Doering demonstrated their synthetic utility as transient intermediates in reactions like cyclopropanation.[7] However, their high reactivity, a direct consequence of the electron-deficient carbon center, cemented their reputation as ephemeral entities.[5]

Pioneering work in the 1960s by Hans-Werner Wanzlick suggested that N-heterocyclic carbenes (NHCs) could possess enhanced stability.[8][9] Wanzlick and his colleagues generated NHCs by deprotonating imidazolium salts and, while they successfully trapped them as metal complexes, they were never able to isolate the free carbene.[8] These early efforts laid the crucial groundwork, hinting that appropriate electronic and steric factors could tame the inherent reactivity of a carbene. It was against this backdrop of near-misses and established dogma that Arduengo embarked on a quest for a truly stable carbene.[2][10]

The First Synthesis: A Step-by-Step Deconstruction

The landmark synthesis of 1,3-di(1-adamantyl)imidazol-2-ylidene, as detailed in the 1991 Journal of the American Chemical Society communication, is elegant in its simplicity.[1] It is a two-step process starting from commercially available materials, culminating in the deprotonation of a carefully designed imidazolium salt precursor.

Synthesis of the Imidazolium Precursor

The journey to the stable carbene begins with the construction of the heterocyclic framework. The key was to introduce bulky, sterically demanding substituents on the nitrogen atoms to kinetically shield the forthcoming carbene center. The adamantyl group, with its rigid, three-dimensional structure, was the ideal choice.

Workflow for Imidazolium Salt Precursor Synthesis:

Caption: Final deprotonation step to yield the free carbene.

Detailed Protocol:

-

Preparation: A suspension of 1,3-di(1-adamantyl)imidazolium chloride is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: To this suspension, a suspension of sodium hydride (NaH) in THF is added. A catalytic amount of dimethyl sulfoxide (DMSO) is used to facilitate the reaction.

-

Reaction: The mixture is stirred at room temperature. The deprotonation is evidenced by the evolution of hydrogen gas.

-

Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is washed to remove byproducts, yielding the pure, crystalline carbene. The product is indefinitely stable at room temperature in the absence of air and moisture. [8]

The Pillars of Stability: Understanding Arduengo's Carbene

The unprecedented stability of 1,3-di(1-adamantyl)imidazol-2-ylidene is not accidental but a result of deliberate molecular design, resting on two key pillars: electronic stabilization and kinetic stabilization.

Electronic Stabilization

The carbene carbon is flanked by two nitrogen atoms within an imidazole ring. This arrangement provides powerful electronic stabilization through a "push-pull" effect.

Caption: Push-pull electronic stabilization in an N-heterocyclic carbene.

-

σ-Withdrawal: The electronegative nitrogen atoms pull electron density from the carbene carbon through the σ-framework.

-

π-Donation: Crucially, the lone pairs on the nitrogen atoms donate electron density into the formally empty p-orbital of the singlet carbene carbon. This delocalization creates a resonance-stabilized ylidic structure, satisfying the carbene's electron deficiency and contributing to the molecule's overall aromaticity. [8]

Kinetic Stabilization

While electronic factors are paramount, the steric bulk of the N-substituents provides essential kinetic stability. The two large adamantyl groups act as physical barriers, preventing the carbene center from approaching other molecules and undergoing dimerization, a common decomposition pathway for less-hindered carbenes. [8]

Definitive Characterization: Proving the Unprecedented

Arduengo and his team employed a combination of spectroscopic and crystallographic techniques to unequivocally prove the structure and nature of their isolated compound.

Spectroscopic Evidence

NMR spectroscopy was crucial in confirming the structure.

| Spectroscopic Data | Observed Value (in CD₂Cl₂) for 1,3-Di(1-adamantyl)imidazol-2-ylidene | Significance |

| ¹³C NMR (Carbene Carbon) | 211.3 ppm | This downfield chemical shift is characteristic of a carbene carbon, distinguishing it from the precursor's C2 carbon (~137 ppm). |

| ¹H NMR (C4-H, C5-H) | 7.03 ppm (singlet) | Confirms the symmetric nature of the imidazole backbone. |

| ¹⁵N NMR | -165.7 ppm | Provides further evidence for the electronic environment of the nitrogen atoms. |

Data sourced from the original 1991 publication. [1]

X-ray Crystallography: The Final Proof

The ultimate confirmation came from single-crystal X-ray diffraction analysis, which provided a detailed three-dimensional picture of the molecule. [1]

| Key Structural Parameters | Measured Value | Interpretation |

|---|---|---|

| N-C-N Bond Angle | 102.2° | Significantly smaller than the sp² ideal of 120°, indicating substantial p-character in the carbene lone pair orbital. |

| C-N Bond Lengths | ~1.36 Å | Intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.27 Å), confirming π-delocalization. |

| Planarity | The five-membered ring is planar. | Consistent with an aromatic system. |

Data sourced from the original 1991 publication. [1] The crystal structure visually confirmed the steric shielding provided by the adamantyl groups, which envelop the planar imidazole ring, protecting the carbene center.

Conclusion and Outlook

The discovery and synthesis of Arduengo's carbene was a watershed moment in chemistry. It transformed carbenes from transient intermediates into a versatile and robust class of isolable molecules. [11][12][13]This breakthrough directly led to the development of thousands of N-heterocyclic carbene ligands, which have become indispensable in organometallic chemistry. Their strong σ-donating properties have enabled the stabilization of metal complexes and the development of highly efficient catalysts for a vast array of chemical transformations, including olefin metathesis and cross-coupling reactions. The story of Arduengo's carbene is a powerful testament to the value of challenging established dogma and the profound impact that the synthesis of a single, "impossible" molecule can have on the landscape of scientific research.

References

-

Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363. [Link]

-

Bourissou, D., Guerret, O., Gabbaï, F. P., & Bertrand, G. (2000). Stable Carbenes. Chemical Reviews, 100(1), 39–92. [Link]

-

Arduengo, A. J., III. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research, 32(11), 913–921. [Link]

-

Herrmann, W. A., & Köcher, C. (1997). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition in English, 36(20), 2162–2187. [Link]

-

Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122–3172. [Link]

- Dumas, J. B. (1835). Mémoire sur les types chimiques. Annales de Chimie et de Physique, 58, 5–85.

-

Wanzlick, H.-W., & Schikora, E. (1960). Ein neuer Zugang zur Carben-Chemie. Angewandte Chemie, 72(14), 494–494. [Link]

-

Öfele, K. (1968). 1,3-Dimethyl-4-imidazolinyliden-(2)-pentacarbonylchrom, ein neuer Übergangsmetall-Carben-Komplex. Journal of Organometallic Chemistry, 12(3), P42–P43. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A stable crystalline carbene | Semantic Scholar [semanticscholar.org]

- 3. scienceopen.com [scienceopen.com]

- 4. scispace.com [scispace.com]

- 5. A Brief Survey of our Contribution to Stable Carbene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbene - Wikipedia [en.wikipedia.org]

- 8. Persistent carbene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Looking for Stable Carbenes: The Difficulty in Starting Anew [ouci.dntb.gov.ua]

- 11. cyberdoc.univ-lemans.fr [cyberdoc.univ-lemans.fr]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,3-Bis(1-adamantyl)imidazol-2-ylidene: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(1-adamantyl)imidazol-2-ylidene, often referred to as Arduengo's Carbene, is a landmark compound in the field of stable N-heterocyclic carbenes (NHCs).[1] First isolated by Arduengo and coworkers, its remarkable stability, attributed to the sterically demanding adamantyl groups, challenged the long-held belief that carbenes were merely transient intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on providing practical insights for researchers in chemistry and drug development.

The defining feature of this NHC is the presence of two bulky adamantyl substituents at the nitrogen atoms of the imidazole ring.[1] These rigid, diamondoid hydrocarbon frameworks provide exceptional steric shielding to the carbene center, contributing significantly to its kinetic stability and allowing it to be isolated and handled under inert conditions.[1] This stability, combined with its strong σ-donating electronic properties, makes this compound a highly valuable ligand in organometallic chemistry and a versatile catalyst in organic synthesis.[2]

Physical Properties

This compound is a white, crystalline solid at room temperature.[3] Its high melting point reflects its stable crystalline lattice. The molecule is sensitive to air and moisture and should be handled and stored under an inert atmosphere.[3] While detailed quantitative solubility data is not extensively published, it is known to be soluble in solvents like tetrahydrofuran (THF) and toluene, and can be extracted into hexane.[1][4]

| Property | Value | Source(s) |

| CAS Number | 131042-77-8 | [1][5] |

| Molecular Formula | C₂₃H₃₄N₂ | [6] |

| Molecular Weight | 338.5 g/mol | [6] |

| Melting Point | 240-241 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Sensitivity | Air and moisture sensitive | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the nucleophilic and basic character of its carbene carbon. This high reactivity is harnessed in its role as a potent ligand for transition metals and as an organocatalyst.

N-Heterocyclic Carbene Ligand

As a strong σ-donating ligand, this compound forms robust complexes with a wide range of transition metals, including nickel, gold, and ruthenium.[1][4] The steric bulk of the adamantyl groups plays a crucial role in stabilizing these metal complexes, often preventing unwanted side reactions and influencing the selectivity of catalytic transformations.[1] These stable metal-carbene complexes are pivotal in various catalytic applications, most notably in cross-coupling reactions.[2]

Reactivity Profile

This compound undergoes several characteristic reactions:

-

Oxidation: It can be oxidized to form the corresponding imidazolium salts.[1]

-

Reduction: Reduction of the imidazole ring can lead to the formation of imidazolidines.[1]

-

Substitution: The nucleophilic carbene center readily reacts with various electrophiles.[1]

-

Reaction with Pseudo-Acids: In a notable reaction, it has been shown to react with esters, which act as pseudo-acids, through an unusual C-H bond activation, demonstrating its basicity and ability to activate otherwise less reactive bonds.[7]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the deprotonation of its corresponding imidazolium salt precursor, 1,3-Bis(1-adamantyl)imidazolium chloride.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Chloride

A detailed, validated protocol for the synthesis of the imidazolium precursor is crucial. While specific literature with a step-by-step guide for this exact precursor was not found in the search, a general and widely adopted method for creating similar imidazolium salts is as follows. This should be adapted and optimized by the researcher.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-aminoadamantane (2 equivalents) and glyoxal (1 equivalent, typically as a 40% aqueous solution).

-

Solvent: Use a suitable solvent such as ethanol or methanol.

-

Acidification: Add hydrochloric acid (HCl) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Isolation: Upon cooling, the imidazolium chloride salt will often precipitate. It can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum.

Part B: Deprotonation to this compound

Causality: The deprotonation of the acidic proton at the C2 position of the imidazolium ring generates the free carbene. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. The steric hindrance of the adamantyl groups can make this deprotonation slower than for less bulky NHC precursors.[1]

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.[4]

-

Reaction Vessel: Suspend 1,3-Bis(1-adamantyl)imidazolium chloride in anhydrous tetrahydrofuran (THF) in a Schlenk flask at a low temperature (e.g., -78 °C).

-

Base Addition: Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to the suspension with vigorous stirring.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete deprotonation.

-

Workup: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a non-polar solvent like hexane to separate the carbene from the salt byproduct.

-

Purification: The hexane solution is filtered to remove any insoluble impurities. The filtrate is then concentrated and cooled to a low temperature (e.g., -20 °C) to induce crystallization of the pure this compound as colorless crystals.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

| Technique | Key Feature | Interpretation | Source(s) |

| ¹H NMR | Absence of the acidic NCHN proton signal (typically δ 10-11 ppm in the imidazolium salt). | Confirms the successful deprotonation and formation of the free carbene. | [1] |

| ¹³C NMR | Characteristic downfield signal for the carbenic carbon. | Appears in the range of δ 210–220 ppm, a diagnostic peak for NHCs. | [1] |

| FT-IR | C-H stretching vibrations of the adamantyl groups. | Typically observed around 2900-3000 cm⁻¹. | [8] |

| Mass Spec. | Molecular ion peak. | Expected at m/z = 338.5, corresponding to the molecular weight. | [6] |

X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in confirming the structure of this compound. These studies reveal a planar imidazol-2-ylidene ring, with C-C bond lengths between 1.36 and 1.38 Å, which is consistent with aromatic delocalization within the ring.[1] The adamantyl groups are positioned out of the plane of the imidazole ring, providing the significant steric bulk that defines the properties of this carbene.

Caption: Simplified structure of this compound.

Applications in Research and Development

The unique combination of steric bulk and strong electron-donating ability makes this compound a powerful tool in both catalysis and materials science.

Homogeneous Catalysis

This NHC is a highly effective ligand for transition metal-catalyzed reactions. Its complexes with metals like palladium, nickel, and gold have shown high activity and stability in a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[2] The steric hindrance provided by the adamantyl groups can enhance catalyst longevity and selectivity.

Caption: A generalized cross-coupling catalytic cycle where 'L' is the NHC ligand.

Organocatalysis

Beyond its role as a ligand, this compound can function as a potent organocatalyst. Its nucleophilicity allows it to catalyze a range of reactions, including benzoin condensations and transesterifications, without the need for a metal center.

Drug Development

In the realm of drug development, metal complexes incorporating NHC ligands are gaining significant attention. Gold(I) complexes of this compound have demonstrated cytotoxic activity against certain cancer cell lines, highlighting their potential as therapeutic agents.[1] The lipophilic nature of the adamantyl groups can also influence the pharmacokinetic properties of these potential drug candidates.

Safety and Handling

This compound is air and moisture sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator or freezer to ensure its long-term stability. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound stands as a cornerstone in the development of stable N-heterocyclic carbenes. Its unique steric and electronic properties have not only expanded the fundamental understanding of carbene chemistry but have also provided a powerful tool for chemists in academia and industry. For researchers and professionals in drug development, the stability and reactivity of this NHC and its metal complexes offer exciting opportunities for the design of novel catalysts and therapeutic agents.

References

-

PubMed Central. (n.d.). Synthesis and crystal structure of gold(I). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Reactivity of a N-Heterocyclic Carbene, 1,3-Di-(1-adamantyl) Imidazol-2-ylidene, with a Pseudo-Acid: Structural Characterization of Claisen Condensation Adduct. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (2004). Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl) imidazol-2-ylidene, with a pseudo-acid: structural characterization of Claisen condensation adduct. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra (A) adamantyl chalcone (1), RS-1 (2), and RS-3 (3). (B) RS-5 (1), RS-2 (2) and RS-4 (3). Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 131042-77-8: this compound [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C23H34N2 | CID 10168157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl) imidazol-2-ylidene, with a pseudo-acid: structural characterization of Claisen condensation adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Bis(1-adamantyl)imidazol-2-ylidene (CAS No. 131042-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sterically Demanding N-Heterocyclic Carbene

1,3-Bis(1-adamantyl)imidazol-2-ylidene, commonly referred to as Arduengo's Carbene, is a stable N-heterocyclic carbene (NHC) that has garnered significant attention in the fields of organometallic chemistry, catalysis, and medicinal chemistry.[1][2] Its defining structural feature is the presence of two bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring.[1][2] This unique architecture imparts exceptional steric bulk, which in turn leads to high stability and unique reactivity, making it a valuable ligand for a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this versatile compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 131042-77-8 | [1][3][4][5][6] |

| IUPAC Name | 1,3-bis(1-adamantyl)-2H-imidazole | [1] |

| Synonyms | Arduengo'S Carbene, this compound, min. 98% ARDUENGO'SCARBENE | [2] |

| Molecular Formula | C23H32N2 | [3][5] |

| Molecular Weight | 336.51 g/mol | [3][5] |

| Appearance | White crystalline solid | [5] |

| SMILES Code | N1(C=CN([C]1)C23CC4CC(C3)CC(C2)C4)C56CC7CC(C6)CC(C5)C7 | [3] |

| InChI Key | PLONOWACPBEYFD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds through a two-step process, beginning with the formation of the corresponding imidazolium salt precursor.[1]

Experimental Protocol: Synthesis of 1,3-Bis(1-adamantyl)imidazolium chloride

-

Adamantylation of Imidazole: In a nitrogen-flushed round-bottom flask, combine imidazole, 1-adamantyl bromide, and a base such as potassium carbonate in anhydrous tetrahydrofuran (THF).[1]

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.[1]

-

Quaternization: After cooling, the resulting 1,3-bis(1-adamantyl)imidazole is treated with hydrochloric acid (HCl) to yield the 1,3-bis(1-adamantyl)imidazolium chloride precursor.[1]

-

Deprotonation to the Carbene: The final step involves the deprotonation of the imidazolium salt with a strong base to generate the free N-heterocyclic carbene, this compound.

The bulky adamantyl groups play a crucial role in directing the synthesis and stabilizing the final carbene product. The steric hindrance provided by these groups prevents dimerization and other decomposition pathways that are common for less substituted NHCs.

Applications in Catalysis and Drug Development

The unique steric and electronic properties of this compound make it a highly effective ligand in a variety of catalytic applications.

Organometallic Catalysis

This NHC is widely employed to stabilize transition metal complexes, thereby enhancing their catalytic activity and selectivity in a range of organic transformations, including cross-coupling reactions.[1][2] The strong sigma-donating ability of the carbene and the steric protection afforded by the adamantyl groups create a unique coordination environment around the metal center, leading to improved catalytic performance.

Frustrated Lewis Pair Chemistry

The significant steric bulk of this carbene allows for the formation of Frustrated Lewis Pairs (FLPs).[1] These FLPs, consisting of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, are capable of activating small molecules like H2 and CO2 for subsequent chemical reactions.[1]

Medicinal Chemistry and Drug Development

Recent research has highlighted the potential of this compound and its metal complexes in medicinal chemistry.[1] Studies have shown that certain complexes exhibit significant antiproliferative effects against various cancer cell lines.[1] Furthermore, there is preclinical evidence to suggest that this compound may play a role in modulating angiogenesis, the formation of new blood vessels.[1]

Visualizing the Catalytic Role: A Conceptual Workflow

The following diagram illustrates the general role of this compound as a ligand in a catalytic cycle.

Caption: Conceptual catalytic cycle involving an NHC-metal complex.

Safety and Handling

This compound is classified as a flammable solid (Class 4.1).[3] The following hazard and precautionary statements should be observed:

-

Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment.[3][7]

Suppliers

This compound is available from a number of chemical suppliers catering to the research and development community. Some of the suppliers include:

-

Ambeed[3]

-

Benchchem[1]

-

Fisher Scientific (distributing for Strem)[5]

-

ChemicalBook[6]

-

Skyrun Industrial Co. Limited

-

iChemical[8]

-

Alfa Chemistry[9]

Conclusion

This compound stands out as a robust and versatile N-heterocyclic carbene. Its unique sterically hindered structure provides exceptional stability to its metal complexes, making it an invaluable tool in catalysis. The emerging applications in medicinal chemistry further underscore the importance of this compound in advancing scientific research and drug development. As with any chemical reagent, proper handling and safety precautions are paramount to ensure its effective and safe utilization in the laboratory.

References

-

CAS 131042-77-8: this compound. (n.d.). Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet for this compound. (n.d.). Retrieved January 14, 2026, from [Link]

-

Strem, An Ascensus Company Catalog. (n.d.). Retrieved January 14, 2026, from [Link]

-

Skyrun Industrial Co. Limited Product Catalog. (n.d.). Retrieved January 14, 2026, from [Link]

-

1,3-di-(1-adamantyl)imidazol-2-ylidene, CAS No. 131042-77-8 - iChemical. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 131042-77-8: this compound [cymitquimica.com]

- 3. 131042-77-8 | 1,3-Diadamantylimidazol-2-ylidene | Achiral NHCs Ligands | Ambeed.com [ambeed.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Strem, An Ascensus Company CAS# 131042-77-8. 250mg. This compound, | Fisher Scientific [fishersci.com]

- 6. This compound | 131042-77-8 [chemicalbook.com]

- 7. sds.strem.com [sds.strem.com]

- 8. 1,3-di-(1-adamantyl)imidazol-2-ylidene, CAS No. 131042-77-8 - iChemical [ichemical.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

stability of N-heterocyclic carbenes with bulky substituents

An In-Depth Technical Guide to the Stability of N-Heterocyclic Carbenes with Bulky Substituents

Abstract

N-Heterocyclic Carbenes (NHCs) have transitioned from laboratory curiosities to indispensable tools in modern chemistry, primarily serving as robust ligands for transition metal catalysts and as potent organocatalysts.[1][2] Their efficacy is intrinsically linked to their stability, a feature dramatically enhanced by the introduction of bulky substituents on their nitrogen atoms. This guide provides a comprehensive technical analysis of the factors governing the stability of these sterically encumbered NHCs. We will explore the foundational principles of kinetic and thermodynamic stabilization, delve into the quantitative methods used to describe steric bulk, detail reliable synthetic protocols for key NHC precursors, and examine common decomposition pathways. By synthesizing field-proven insights with fundamental chemical principles, this document serves as a critical resource for researchers aiming to rationally design and effectively implement NHC-based systems in catalysis and drug development.

Introduction: The Rise of N-Heterocyclic Carbenes

First isolated in a stable, metal-free form by Arduengo and coworkers in 1991, N-Heterocyclic Carbenes have revolutionized the field of catalysis.[3] Unlike transient singlet or triplet carbenes, the stability of NHCs arises from a unique combination of electronic and steric factors. Electronically, the carbene carbon is stabilized by the adjacent nitrogen atoms, which donate electron density into the formally empty p-orbital of the carbene, making them strong σ-donors.[2][4] This strong σ-donation results in a robust metal-ligand bond when coordinated to a transition metal, often surpassing that of traditional phosphine ligands.[2][5] However, it is the strategic installation of bulky N-aryl "wingtip" groups, such as 2,4,6-trimethylphenyl (mesityl, Mes) or 2,6-diisopropylphenyl (Dipp), that imparts the exceptional kinetic stability required for their widespread application.[4] These bulky groups provide a steric shield around the reactive carbene center and the coordinated metal, preventing unwanted side reactions and enhancing catalyst longevity.

The Cornerstone of Stability: The Role of Bulky N-Aryl Substituents

The stability of a chemical species can be viewed through two lenses: thermodynamic and kinetic. While electronic effects contribute to the inherent thermodynamic stability of the NHC scaffold, the bulky N-substituents are the primary drivers of their remarkable kinetic stability.[4][6]

Kinetic vs. Thermodynamic Stabilization

-

Thermodynamic Stability refers to the inherent energy of a molecule. The electronic stabilization provided by the nitrogen atoms to the carbene center makes NHCs thermodynamically more stable than many other carbene types.[7]

-

Kinetic Stability refers to the height of the energy barrier to a reaction, such as decomposition or dimerization. Bulky substituents provide kinetic stabilization by creating a significant steric barrier that physically hinders the approach of other molecules, thereby slowing down or completely preventing decomposition reactions.[4][8][9] For NHCs, this is the dominant factor that allows for their isolation and use under practical laboratory conditions.

Steric Shielding: A Protective Mantle

The primary role of bulky wingtips is to provide a protective "cone" around the carbene carbon and any coordinated metal center. This steric hindrance is crucial for:

-

Preventing Dimerization: In the absence of sufficient bulk, free carbenes can dimerize to form electron-rich olefins. Bulky groups make this process sterically unfeasible.

-

Protecting the Metal Center: In catalytic applications, the bulky groups envelop the metal center, preventing the coordination of multiple catalyst molecules which can lead to deactivation.[10] They also modulate the coordination sphere, often favoring the low-coordinate species that are the active catalysts.[11]

-

Inhibiting Decomposition Pathways: Many catalyst decomposition routes, such as reductive elimination or bimolecular reactions, are suppressed by the steric impediment imposed by the NHC's substituents.[5][12][13]

Electronic Tuning

While the primary effect is steric, the N-aryl substituents also allow for the fine-tuning of the NHC's electronic properties.[14] Modifications to the aromatic ring can alter the ligand's σ-donating ability, which in turn influences the reactivity and stability of the resulting metal complex.[15][16] However, for the most common bulky NHCs like IPr and IMes, the steric effects are generally considered the dominant contribution to their overall performance and stability.[17]

Quantifying Steric Influence: Modern Analytical Tools

To move beyond qualitative descriptions like "bulky," quantitative methods have been developed to precisely measure the steric impact of NHC ligands. These tools are invaluable for rational catalyst design and for understanding structure-activity relationships.

The Percent Buried Volume (%Vbur) Model

The percent buried volume (%Vbur) has become the gold standard for quantifying the steric demands of a ligand.[18][19][20] It is defined as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[21] The sphere typically has a radius of 3.5 Å, and the calculation is performed using the crystallographic coordinates of the metal-ligand complex.[21][22] This single-value descriptor allows for the direct comparison of the steric bulk of different ligands.[20] A higher %Vbur value indicates a bulkier ligand that provides more significant steric protection to the metal center.[23]

Visualizing Steric Hindrance: Topographic Steric Maps

While %Vbur provides a single, useful number, it doesn't describe the shape or distribution of the steric bulk. Topographic steric maps solve this by providing a 2D graphical representation of the ligand's steric profile.[18][22][24] These maps show which regions around the metal center are sterically shielded by the ligand, offering a more nuanced understanding of how the ligand's shape can influence substrate approach and catalytic selectivity.[15][24]

Comparative Analysis of Common Bulky NHCs

The steric properties of the most widely used bulky NHCs have been extensively studied. The table below summarizes the %Vbur values for several key ligands, demonstrating the significant steric shielding they provide.

| Ligand | Full Name | N-Substituent | Typical %Vbur (in M-NHC complexes) |

| IMes | 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Mesityl | ~43-49% |

| SIMes | 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene | Mesityl (saturated) | ~44-50% |

| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 2,6-Diisopropylphenyl | ~48-53% |

| SIPr | 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | 2,6-Diisopropylphenyl | ~49-54% |

| IPr * | 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene | - | ~52-56% |

| IPr# | 1,3-bis(2,4,6-tribenzhydrylphenyl)imidazol-2-ylidene | - | ~54-57% |

Note: %Vbur values can vary slightly depending on the metal center and the specific complex geometry used for the calculation. Data compiled from sources[20][25][26].

Synthesis of Sterically Encumbered NHC Precursors

The stability and utility of bulky NHCs are predicated on their efficient and scalable synthesis. The most common route involves the preparation of an air-stable imidazolium salt precursor, which can be deprotonated as needed to generate the free carbene.[27]

The Diazabutadiene Route to IPr·HCl, IMes·HCl, and IXy·HCl

A highly reliable and high-yielding method for synthesizing common 1,3-diarylimidazolium chlorides involves the condensation of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane (TMSCl). This procedure avoids harsh reagents and provides the desired salts in high purity, often by simple precipitation from the reaction mixture.

Detailed Experimental Protocol: Synthesis of IPr·HCl

The following protocol is adapted from the procedure reported by Viciu et al. and provides a reliable method for the gram-scale synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).

Materials:

-

1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl Acetate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1.0 equiv).

-

Solvent Addition: Add anhydrous ethyl acetate (7–10 mL per mmol of diazabutadiene) to the flask. The high dilution is critical for achieving high yields.

-

Reagent Addition: Add paraformaldehyde (1.2 equiv) and chlorotrimethylsilane (1.1 equiv) to the stirred solution.

-

Heating: Heat the reaction mixture to 70 °C. A precipitate should begin to form within 1-2 hours.

-

Reaction Monitoring: Continue heating for 12-16 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Isolation: Cool the reaction mixture to room temperature. The product, IPr·HCl, will have precipitated as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with ethyl acetate followed by diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the pure white solid under high vacuum. Yields for this procedure are typically >80%.

Generation of the Free Carbene

The free NHC is typically generated in situ or isolated by deprotonating the corresponding imidazolium salt with a strong, non-nucleophilic base. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or potassium bis(trimethylsilyl)amide (KHMDS).[27] The choice of base and solvent is critical to avoid side reactions.

Caption: Workflow for generating a free NHC via deprotonation.

Common Decomposition Pathways for Bulky NHC-Metal Complexes

Despite their renowned stability, NHC-metal complexes are not indestructible. Understanding their potential decomposition pathways is crucial for designing robust catalysts and troubleshooting failed reactions.[5][28] The steric bulk of the NHC plays a direct role in mitigating these pathways.

Reductive Elimination

This is one of the most detrimental deactivation processes, where the NHC ligand couples with another ligand (e.g., an aryl or alkyl group) and is eliminated from the metal's coordination sphere.[5][12] This process reduces the metal center and forms an imidazolium salt, destroying the active catalyst. Bulky substituents on the NHC can sterically hinder the required geometry for this elimination to occur, thus increasing catalyst stability.[5]

Ligand Dissociation/Displacement

While the M-NHC bond is very strong, dissociation can occur, especially at high temperatures or in the presence of strongly coordinating solvents or substrates. This can lead to the formation of less active or inactive metal species. The strong σ-donating nature of bulky NHCs creates a very strong M-C bond, making dissociation less favorable compared to phosphine ligands.

Intramolecular C-H Activation of the NHC Ligand

In some cases, the metal center can activate a C-H bond on the NHC's backbone or on the bulky wingtip substituents themselves.[13][28] This "ligand biting" or cyclometalation can lead to catalyst isomerization or deactivation. The rigidity and specific geometry of the bulky groups can be designed to minimize the possibility of these intramolecular reactions.

Caption: Major decomposition pathways for NHC-metal complexes.

Case Study: The Impact of Bulky NHCs in Olefin Metathesis

The development of second-generation Grubbs and Hoveyda-Grubbs catalysts for olefin metathesis provides a quintessential example of the importance of bulky NHCs. Replacing a phosphine ligand with a sterically demanding NHC (like IMes or IPr) led to a dramatic increase in catalytic activity and stability.[10] The bulky NHC serves several functions:

-

Promotes Ligand Dissociation: It accelerates the initiation step by sterically promoting the dissociation of the other phosphine or coordinating ether ligand to generate the catalytically active 14-electron species.

-

Stabilizes the Metallacyclobutane Intermediate: The steric bulk protects the reactive intermediate from decomposition.

-